
Urea, N-(5-chloropentyl)-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(5-chloropentyl)-N-nitroso-: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloropentyl group and a nitroso group attached to the urea backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(5-chloropentyl)-N-nitroso- typically involves the reaction of 5-chloropentylamine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with isocyanate to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Urea, N-(5-chloropentyl)-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloropentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloropentyl group under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Urea, N-(5-chloropentyl)-N-nitroso- is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a precursor for bioactive compounds.
Medicine: In medicine, derivatives of Urea, N-(5-chloropentyl)-N-nitroso- are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, agrochemicals, and polymers. Its unique reactivity profile makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Urea, N-(5-chloropentyl)-N-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The chloropentyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Urea, N-(5-chloropentyl)-N-nitroso-: is structurally similar to other nitroso-urea derivatives such as:
Uniqueness: The presence of the chloropentyl group in Urea, N-(5-chloropentyl)-N-nitroso- distinguishes it from other nitroso-urea derivatives. This group imparts unique chemical and biological properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, which can influence its interaction with biological targets and its overall pharmacokinetic profile.
Conclusion
Urea, N-(5-chloropentyl)-N-nitroso- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and manufacturers alike. Continued study of this compound and its derivatives may lead to new discoveries and advancements in multiple fields.
Properties
CAS No. |
72468-58-7 |
|---|---|
Molecular Formula |
C6H12ClN3O2 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
1-(5-chloropentyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O2/c7-4-2-1-3-5-10(9-12)6(8)11/h1-5H2,(H2,8,11) |
InChI Key |
DEKUDXIPXKWBJS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN(C(=O)N)N=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
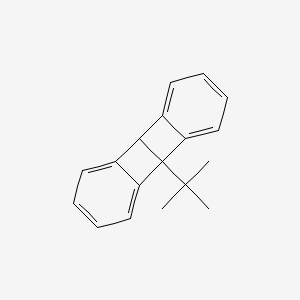
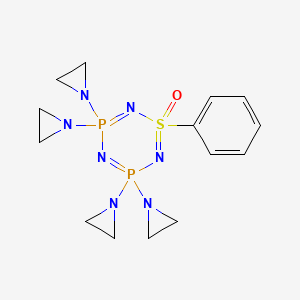
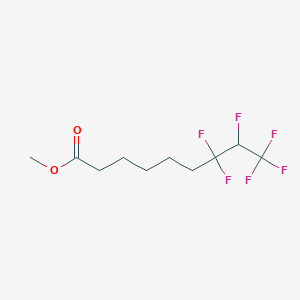
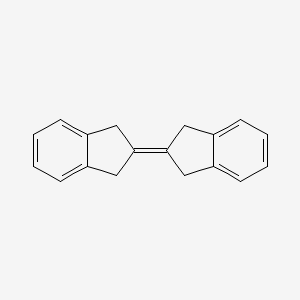
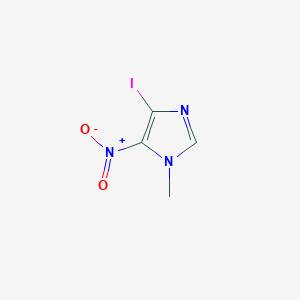
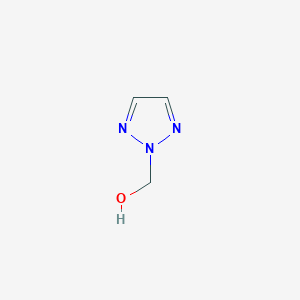
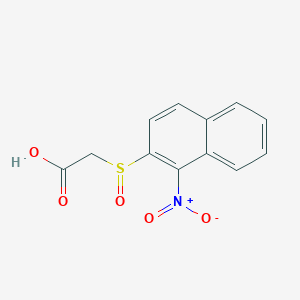
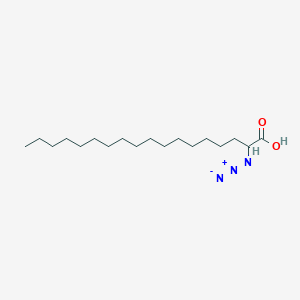

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
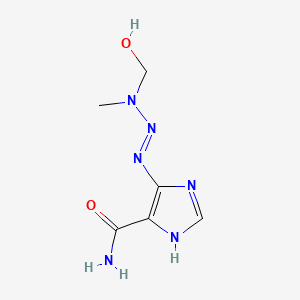

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
